1-Ethoxy-4-(hexyloxy)benzene
Overview
Description
1-Ethoxy-4-(hexyloxy)benzene is an organic compound with the molecular formula C14H22O2 It is a derivative of benzene, where the benzene ring is substituted with ethoxy and hexyloxy groups at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(hexyloxy)benzene can be synthesized through a series of organic reactions. One common method involves the alkylation of phenol derivatives. The synthesis typically starts with the preparation of 4-hexyloxyphenol, which is then subjected to an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reactions, and advanced purification techniques like distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-(hexyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Brominated or nitrated benzene derivatives
Scientific Research Applications
1-Ethoxy-4-(hexyloxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets.
Medicine: Research into potential therapeutic applications, such as the development of new drugs with improved efficacy and reduced side effects, often involves compounds like this compound.
Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its unique properties make it suitable for various industrial applications.
Properties
IUPAC Name |
1-ethoxy-4-hexoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-5-6-7-12-16-14-10-8-13(9-11-14)15-4-2/h8-11H,3-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIZWOMGGAKSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659903 | |
Record name | 1-Ethoxy-4-(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345968-40-3 | |
Record name | 1-Ethoxy-4-(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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